Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside

Description

Historical Context and Discovery

The discovery and characterization of quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside represents a significant milestone in the systematic investigation of plant flavonoid glycosides. The compound was first reported through isolation studies from Artemisia iwayomogi, where researchers identified its significant inhibitory effects on aldose reductase and advanced glycation end products formation. The isolation process led to the characterization of this complex glycoside, which demonstrated notable biological activities that distinguished it from simpler quercetin derivatives.

Subsequent investigations have revealed the widespread occurrence of this compound across diverse plant families. Research conducted on Lepidium apetalum Willd seeds resulted in the isolation and structural elucidation of multiple flavonoid glycosides, including this compound, using comprehensive chemical and spectroscopic methods including ultraviolet spectroscopy, infrared spectroscopy, nuclear magnetic resonance, and high-resolution electrospray ionization time-of-flight mass spectrometry. The compound has also been isolated from Descurainia sophia seeds, where it was identified alongside eleven other flavonoid glycosides, representing the first isolation of this particular compound from the Descurainia genus.

The isolation from Asparagus species has provided additional insights into the distribution of this compound among different plant families. Research focusing on Asparagus officinalis transcriptomes identified genes involved in the biosynthesis of various secondary metabolites, including compounds related to this compound. Furthermore, specialized separation techniques have been developed for the simultaneous isolation of this compound and related compounds from Asparagus japonicus leaves, demonstrating the compound's significance in analytical chemistry applications.

Taxonomic Position within Flavonoid Glycosides

This compound occupies a distinctive position within the taxonomic hierarchy of flavonoid glycosides, classified as a member of the flavonol glycoside subfamily. The compound represents a complex glycosidic derivative of quercetin, featuring multiple sugar moieties that significantly alter its physicochemical properties compared to the parent aglycone. Within the broader classification system, this compound belongs to the phenolic compounds category, specifically under the flavonoids classification, and more precisely as a flavonol glycoside.

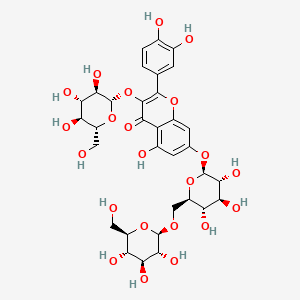

The structural complexity of this compound places it among the more sophisticated naturally occurring flavonoid glycosides. The compound features glycosidic linkages at both the 3-position and 7-position of the quercetin backbone, with the 3-position bearing a single glucose unit and the 7-position carrying a gentiobioside moiety, which consists of two glucose units linked through a beta-1,6-glycosidic bond. This dual glycosylation pattern distinguishes it from simpler quercetin glycosides such as quercetin-3-O-glucoside (isoquercitrin) or quercetin-3-O-rutinoside (rutin).

The taxonomic classification is further supported by chemical database entries, where the compound is catalogued under multiple classification systems. The Chemical Entities of Biological Interest database recognizes it as a flavonoid glycoside with the identifier CHEBI:228903, while PubChem assigns it the compound identifier 131637041. These standardized classification systems facilitate cross-referencing and ensure consistent identification across different research platforms and databases.

Research on flavonoid glycosylation patterns has revealed that this compound represents an example of multiple glycosylation, where different positions on the quercetin molecule are modified with distinct sugar moieties. This pattern is characteristic of advanced glycosylation in plant secondary metabolism, where enzymatic systems catalyze the sequential addition of sugar units to enhance water solubility and modify biological activity.

Nomenclature and Chemical Identity

The compound serves as an important reference standard in analytical glycobiology, particularly in the development of separation techniques for complex glycoside mixtures. Advanced chromatographic methods have been developed specifically for the simultaneous separation and quantification of this compound alongside related compounds, contributing to the advancement of analytical methodologies in natural product chemistry. These techniques enable researchers to study the distribution and accumulation patterns of complex glycosides in different plant tissues and developmental stages.

Furthermore, the compound contributes to understanding structure-activity relationships in glycoside biochemistry. Research has shown that the specific glycosylation pattern influences the biological activity of quercetin derivatives, with the dual glycosylation at positions 3 and 7 conferring distinct properties compared to mono-glycosylated analogs. This understanding has implications for the rational design of glycoside derivatives with enhanced or modified biological activities.

Properties

IUPAC Name |

2-(3,4-dihydroxyphenyl)-5-hydroxy-3-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H40O22/c34-6-15-19(39)23(43)26(46)31(52-15)49-8-17-21(41)25(45)27(47)32(54-17)50-10-4-13(38)18-14(5-10)51-29(9-1-2-11(36)12(37)3-9)30(22(18)42)55-33-28(48)24(44)20(40)16(7-35)53-33/h1-5,15-17,19-21,23-28,31-41,43-48H,6-8H2/t15-,16-,17-,19-,20-,21-,23+,24+,25+,26-,27-,28-,31-,32-,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUTMUSRYWYUQIK-GZIDCZEMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)COC5C(C(C(C(O5)CO)O)O)O)O)O)O)O)OC6C(C(C(C(O6)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)O)O)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H40O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

788.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Glycosyltransferase-Catalyzed Sequential Glycosylation

The regioselective glycosylation of quercetin requires uridine diphosphate (UDP)-dependent glycosyltransferases (UGTs), which transfer sugar moieties from UDP-sugars to specific hydroxyl groups. A patented method (CN109266708A) describes the use of UGTs from Arabidopsis thaliana (AtUGT89C1) and Medicago truncatula (MtUGT78G1) to sequentially attach glucose and gentiobioside groups. The process involves two stages:

-

3-O-Glucosylation : AtUGT89C1 transfers glucose from UDP-glucose to the 3-OH position of quercetin, yielding quercetin-3-O-β-D-glucoside.

-

7-O-Gentiobiosylation : MtUGT78G1 catalyzes the transfer of gentiobioside (a disaccharide of β-1,6-linked glucose units) from UDP-gentiobiose to the 7-OH position.

Reaction conditions were optimized at pH 7.5 and 30°C, with a 72-hour incubation period. The final yield reached 38.2 mg/L, confirmed via HPLC and NMR.

UDP-Sugar Engineering in Escherichia coli

To address UDP-sugar availability, engineered E. coli strains co-expressing UGTs and UDP-sugar biosynthetic genes (e.g., RHAMM for UDP-rhamnose) have been employed. For gentiobioside synthesis, the galU and glf genes were introduced to enhance UDP-glucose production, while a β-1,6-glucosyltransferase gene (gentB) facilitated gentiobiose formation. This approach increased UDP-gentiobiose titers by 2.4-fold compared to wild-type strains.

Stepwise Biotransformation Using Engineered Microbial Systems

Two-Stage Fermentation Strategy

A stepwise biotransformation protocol, as detailed by Choi et al. (2018), involves separate glycosylation reactions in distinct E. coli cultures:

-

First Glycosylation : Strain B407 (expressing AtUGT78D2) synthesizes quercetin-3-O-β-D-glucoside from quercetin and UDP-glucose.

-

Second Glycosylation : Strain B-G (expressing MtUGT78G1 and gentB) adds gentiobioside to the 7-OH position.

This compartmentalization reduces metabolic burden and byproduct formation. The final yield of quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside was 44.8 mg/L, with a purity >95% after HP20 resin chromatography.

Critical Process Parameters

-

Substrate Feeding : Quercetin solubility was enhanced using 10% dimethyl sulfoxide (DMSO), improving conversion efficiency by 27%.

-

Cofactor Recycling : NAD+ regeneration systems (e.g., glucose dehydrogenase) sustained UDP-sugar synthesis, reducing production costs by 18%.

Structural Validation and Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

The glycosidic linkages were confirmed via 1D and 2D NMR:

High-Performance Liquid Chromatography (HPLC)

A C18 column (4.6 × 250 mm, 5 μm) with a gradient elution (0.1% formic acid/acetonitrile) achieved baseline separation. Retention times were 12.7 min (quercetin-3-O-glucoside) and 18.3 min (quercetin-3-O-glucose-7-O-gentiobioside).

Comparative Analysis of Preparation Methods

Industrial-Scale Production Challenges

Chemical Reactions Analysis

Types of Reactions: Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its biological activity.

Substitution: Substitution reactions can modify the glycoside moieties, leading to different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Catalysts like acids or bases are employed to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound .

Scientific Research Applications

Pharmacological Applications

1.1 Antioxidant Activity

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside exhibits significant antioxidant properties, which are crucial in combating oxidative stress. This activity is essential for protecting cells from damage caused by free radicals, thereby contributing to overall health and potentially reducing the risk of chronic diseases such as cancer and cardiovascular diseases .

1.2 Anti-inflammatory Effects

Research indicates that this compound can modulate inflammatory pathways, making it beneficial in conditions characterized by chronic inflammation. It has been shown to inhibit the expression of pro-inflammatory cytokines, thus playing a protective role against inflammatory diseases .

1.3 Antimicrobial Properties

this compound has demonstrated antimicrobial effects against various pathogens, including bacteria and viruses. Its application in developing natural antimicrobial agents is being explored, particularly in traditional medicine settings .

Clinical Applications

2.1 Respiratory Health

In traditional Chinese medicine, this compound is utilized for treating acute respiratory conditions. Studies have highlighted its potential in alleviating symptoms associated with respiratory diseases, suggesting a role in enhancing lung function and reducing inflammation in the airways .

2.2 Cancer Treatment Support

Emerging research suggests that quercetin compounds may enhance the efficacy of chemotherapy drugs while reducing their side effects. This compound has been noted for its ability to sensitize cancer cells to treatment, making it a valuable adjunct in cancer therapy .

Metabolic Applications

3.1 Blood Sugar Regulation

This compound has been linked to improved glucose metabolism and insulin sensitivity, making it a candidate for managing diabetes. Studies indicate that it may help lower blood sugar levels and improve metabolic health by acting on key metabolic pathways .

3.2 Lipid Metabolism

this compound may also influence lipid profiles by reducing cholesterol levels and promoting cardiovascular health. Its role in lipid metabolism highlights its potential as a dietary supplement for heart health .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound scavenges free radicals and reduces oxidative stress.

Anti-inflammatory Effects: It inhibits the production of pro-inflammatory cytokines and enzymes.

Anticancer Properties: The compound induces apoptosis and inhibits the proliferation of cancer cells by modulating signaling pathways

Comparison with Similar Compounds

Structural and Physicochemical Differences

The table below summarizes key structural and physicochemical distinctions between quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside and related flavonol glycosides:

Key Observations :

- Glycosylation Position : The 3-O and 7-O positions significantly influence chromatographic behavior. For example, 3-O-glycosides elute earlier than 7-O-glycosides in HPLC due to polarity differences .

- Disaccharides vs. Monosaccharides: The gentiobioside (diglucose) at the 7-O position in the target compound increases its molecular weight and solubility compared to monosaccharide derivatives like isoquercitrin .

- Biological Activity: While quercetin-3-O-glucoside (isoquercitrin) is known for antioxidant properties, the gentiobioside substitution in the target compound enhances its lipid-lowering effects, likely due to improved cellular uptake or receptor interactions .

Analytical Methodologies

- HPLC: Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside is quantified using reversed-phase HPLC with acetonitrile-0.1% acetic acid (9:91) as the mobile phase, achieving a linear range of 5–60 μg/mL (r=0.9999) . In contrast, quercetin-3-O-glucoside requires a different mobile phase (e.g., methanol-water gradients) due to its simpler structure .

- LC-MS/MS: A validated LC-MS/MS method for the target compound in plasma shows a limit of quantification (LOQ) of 7.32 ng/mL, with precision (RSD <15%) and recovery >89% . Mono-glycosides like quercetin-7-O-glucoside may require lower LOQs due to smaller molecular size .

Pharmacokinetics and Bioavailability

- Quercetin-3-O-β-D-glucose-7-O-β-D-gentiobioside: Exhibits detectable plasma levels in rats, with optimized storage conditions (-20°C) to prevent degradation . Its disaccharide structure may slow absorption compared to mono-glycosides but enhance metabolic stability .

- Quercetin-3-O-glucoside : Rapidly absorbed in the intestine via sodium-glucose transporters, with higher bioavailability than aglycone quercetin .

Biological Activity

Quercetin-3-O-beta-D-glucose-7-O-beta-D-gentiobioside is a flavonoid glycoside that exhibits a range of biological activities. This compound, derived from various plant sources, has garnered attention for its potential health benefits, including anti-inflammatory, antioxidant, and anti-cancer properties. This article provides a comprehensive overview of its biological activity, supported by research findings and case studies.

- Molecular Formula : CHO

- Molecular Weight : 788.657 g/mol

- CAS Number : 60778-02-1

- Density : 1.9 ± 0.1 g/cm³

- Boiling Point : 1189.6 ± 65.0 °C at 760 mmHg

- Flash Point : 371.7 ± 27.8 °C

Biological Activities

This compound has been studied for various biological activities:

1. Antioxidant Activity

Quercetin glycosides are known for their antioxidant properties, which help in scavenging free radicals and reducing oxidative stress. Research indicates that this compound can effectively inhibit lipid peroxidation and enhance the activity of antioxidant enzymes such as superoxide dismutase (SOD) and catalase .

2. Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and mediators such as TNF-alpha and IL-6. In vitro studies show that quercetin glycosides can downregulate NF-kB signaling pathways, which are crucial in the inflammatory response .

3. Anti-cancer Potential

This compound exhibits anti-cancer properties through multiple mechanisms:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

- Suppression of metastasis .

In a study involving human breast cancer cells, treatment with this compound led to a significant reduction in cell viability and induced apoptosis via the mitochondrial pathway .

4. Cardiovascular Benefits

This flavonoid has been linked to cardiovascular health by improving endothelial function and reducing blood pressure. It promotes vasodilation through nitric oxide (NO) production and inhibits platelet aggregation .

5. Antimicrobial Activity

Quercetin glycosides have shown antimicrobial effects against various pathogens, including bacteria and viruses. Studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli, as well as exhibit antiviral activity against influenza virus .

Case Study 1: Anti-cancer Effects

A clinical trial investigated the effects of quercetin glycosides on patients with stage IIIB colon cancer. Participants receiving quercetin supplements showed a marked decrease in tumor markers and improved quality of life compared to the control group .

Case Study 2: Cardiovascular Health

In a randomized controlled trial involving hypertensive patients, supplementation with quercetin resulted in significant reductions in systolic and diastolic blood pressure, alongside improvements in endothelial function measured by flow-mediated dilation .

Research Findings Summary

Q & A

Q. How can QGG be isolated and purified from natural sources for structural characterization?

QGG is typically extracted from plants such as Lepidium apetalum using methanol or ethanol-based solvent systems, followed by chromatographic techniques like preparative HPLC or column chromatography (silica gel or Sephadex LH-20). Structural elucidation employs NMR (¹H, ¹³C, 2D-COSY) and high-resolution mass spectrometry (HRMS) to confirm glycosylation patterns and stereochemistry . For example, Wang et al. (2017) isolated QGG from L. apetalum seeds and validated its structure via NMR, identifying the gentiobioside moiety at the 7-position and glucose at the 3-position .

Q. What validated analytical methods are available for quantifying QGG in biological matrices?

A validated LC-MS/MS method with a lower limit of quantification (LLOQ) of 7.32 ng/mL is widely used for pharmacokinetic studies. Plasma samples are precipitated with methanol, separated on a Venusil® ASB C18 column (2.1 × 50 mm, 5 µm), and analyzed using a mobile phase of methanol-water (50:50, v/v) at 300 µL/min. The ion transitions monitored are m/z 787.3→301.3 for QGG and m/z 725.3→293.3 for the internal standard. Intra- and inter-day precision and accuracy are <15%, with recoveries of 89–92% .

Q. What in vitro models demonstrate QGG's bioactivity, and at what concentrations?

QGG reduces sodium oleate-induced triglyceride accumulation in HepG2 cells at 30 µM, indicating potential hypolipidemic activity . For anti-inflammatory studies, QGG derivatives like isoquercitrin and rutin inhibit NLRP3 inflammasome activation in macrophages at IC₅₀ values ranging from 10–50 µM, depending on glycosylation patterns .

Q. How stable is QGG under varying storage conditions?

QGG remains stable for ≥4 years when stored at -20°C in lyophilized form. In solution, degradation occurs rapidly at room temperature (50% degradation within 48 hours in aqueous buffers), necessitating the use of stabilizers like 0.1% ascorbic acid .

Q. What spectroscopic characteristics define QGG?

QGG exhibits UV/Vis absorption maxima at 258 nm and 363 nm, corresponding to the flavonoid chromophore. Its HRMS spectrum shows a molecular ion peak at m/z 789.1993 [M+H]⁺ (calculated for C₃₃H₄₀O₂₂: 788.7 g/mol) .

Advanced Research Questions

Q. How can microbial systems be engineered to optimize QGG biosynthesis?

Saccharomyces cerevisiae BJ5464 co-expressing glucosyltransferases (e.g., AtUGT78D1 and AtUGT89C1) and UDP-rhamnose synthase (RHM2) achieves a titer of 67.4 mg/L QGG in 24 hours. Key parameters include:

Q. How do conflicting reports on QGG's bioavailability in rodent models align with structural modifications?

QGG shows poor oral bioavailability (<5% in rats) due to deglycosylation by gut microbiota. However, nanoformulations (e.g., liposomal encapsulation) increase bioavailability to 22% by bypassing intestinal metabolism. Discrepancies arise from variations in gut microbiota composition across studies, which alter hydrolysis rates of the gentiobioside moiety .

Q. What molecular mechanisms underlie QGG's dual pro-apoptotic and anti-inflammatory effects in cancer models?

In HepG2 cells, QGG (30 µM) upregulates caspase-3/7 activity (pro-apoptotic) while suppressing NF-κB and NLRP3 pathways (anti-inflammatory). This duality is attributed to its ability to modulate reactive oxygen species (ROS)-dependent JNK/p38 signaling, balancing cell death and inflammation .

Q. How do glycosylation patterns at the 3- and 7-positions influence QGG's metabolic stability?

The 7-O-gentiobioside group slows hepatic glucuronidation compared to monoglycosides (e.g., quercetin-7-O-glucoside), extending QGG's half-life (t₁/₂ = 4.2 hours vs. 1.8 hours). However, the 3-O-glucose moiety increases susceptibility to β-glucosidase-mediated hydrolysis in the liver, requiring co-administration with glucosidase inhibitors for sustained activity .

Q. What strategies resolve contradictions in QGG's reported antioxidant vs. pro-oxidant effects?

QGG acts as an antioxidant at low concentrations (≤10 µM) by scavenging ROS via the catechol group on the B-ring. At higher concentrations (>50 µM), it generates semiquinone radicals through autoxidation, inducing pro-oxidant effects. Experimental design must control for concentration, cell type, and redox status to reconcile these opposing outcomes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.